![molecular formula C15H21N3O5 B2600443 N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide CAS No. 2320664-10-4](/img/structure/B2600443.png)
N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains a piperazine ring (a six-membered ring with two nitrogen atoms), a furan ring (a five-membered ring with an oxygen atom), and several functional groups including an amide and an alcohol group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the piperazine and furan rings .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The amide group could participate in hydrolysis reactions, while the alcohol group could be involved in reactions such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and alcohol could make it soluble in polar solvents .Scientific Research Applications
1. Antidepressant and Antagonist Applications
Research has explored the design and synthesis of compounds similar in structure to the subject compound for their potential use as antidepressants and 5-HT3 receptor antagonists. For instance, a study by Mahesh et al. (2011) investigated a series of 3-ethoxyquinoxalin-2-carboxamides, finding significant anti-depressant-like activity in some compounds (Mahesh, R., Devadoss, T., Pandey, D., & Bhatt, S., 2011).
2. Anti-Inflammatory and Analgesic Agents
In the realm of anti-inflammatory and analgesic research, Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, showing significant inhibition of cyclooxygenase and notable analgesic and anti-inflammatory activities (Abu‐Hashem, A., Al-Hussain, S., & Zaki, M., 2020).
3. Anti-Cancer Applications
In cancer research, Kumar et al. (2009) synthesized functionalized amino acid derivatives showing cytotoxicity against human cancer cell lines, which could be beneficial in designing new anti-cancer agents (Kumar, V., Mudgal, M. M., Rani, N., Jha, A., Jaggi, M., Singh, A. T., Sanna, V., Singh, P., Sharma, P., Irchhaiya, R., & Burman, A., 2009).
4. Synthesis of Novel Chemical Structures
Albert and Ota (1971) focused on the synthesis of new chemical structures, demonstrating the transformation of 3-aminopyrazine-2-carboxamide into various new pteridine syntheses, indicating the versatility of such compounds in chemical synthesis (Albert, A., & Ota, K., 1971).
5. Antimicrobial Activity
Patel et al. (2011) explored the synthesis of new pyridine derivatives, evaluating their in vitro antimicrobial activity against various strains of bacteria and fungi, which is critical in the development of new antimicrobial agents (Patel, N., Agravat, S. N., & Shaikh, F. M., 2011).
Safety And Hazards
properties
IUPAC Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5/c1-4-17-5-6-18(14(21)13(17)20)15(22)16-8-12(19)11-7-9(2)23-10(11)3/h7,12,19H,4-6,8H2,1-3H3,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIUQVUAOGHSBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC(C2=C(OC(=C2)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide |
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